molecular formula C13H12F3N5O2S B11050107 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11050107
M. Wt: 359.33 g/mol
InChI Key: VSOBBUPITBKBKS-UHFFFAOYSA-N
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Description

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that features a thiazole ring, a trifluoromethyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid derivative under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Acetamide Formation: The final step involves the acylation of the thiazole derivative with an acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions (e.g., solvent, temperature).

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Various substituted thiazole and acetamide derivatives.

Scientific Research Applications

2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features and biological activity.

    Biology: It is used in studies related to enzyme inhibition, receptor binding, and other biological interactions.

    Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, including polymers and coatings.

    Industry: It is explored for its potential use in industrial processes, such as catalysis and chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide: Similar structure but lacks the trifluoromethyl group.

    2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[4-(trifluoromethyl)phenyl]acetamide: Similar structure with the trifluoromethyl group at a different position.

    2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propionamide: Similar structure with a propionamide group instead of an acetamide group.

Uniqueness

The presence of the trifluoromethyl group at the 3-position of the phenyl ring in 2-(2-carbamimidamido-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain molecular targets. This makes the compound distinct from its analogs and potentially more effective in specific applications.

Properties

Molecular Formula

C13H12F3N5O2S

Molecular Weight

359.33 g/mol

IUPAC Name

2-[2-(diaminomethylideneamino)-4-oxo-1,3-thiazol-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C13H12F3N5O2S/c14-13(15,16)6-2-1-3-7(4-6)19-9(22)5-8-10(23)20-12(24-8)21-11(17)18/h1-4,8H,5H2,(H,19,22)(H4,17,18,20,21,23)

InChI Key

VSOBBUPITBKBKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2C(=O)N=C(S2)N=C(N)N)C(F)(F)F

Origin of Product

United States

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